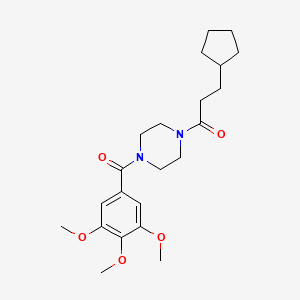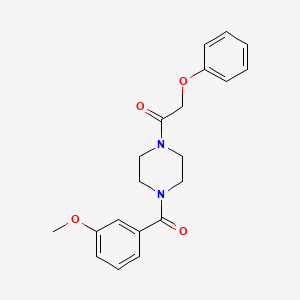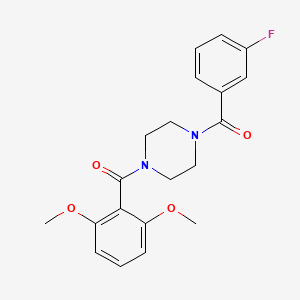
N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)-2-furamide
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as DCNP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound belongs to the class of furan-based compounds and has been found to have a wide range of applications in scientific research.
Mécanisme D'action
DCNP inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by other signaling molecules. This results in the inhibition of downstream signaling pathways that are regulated by PKC. DCNP has also been found to inhibit the activity of other enzymes, such as casein kinase 2 and cyclic AMP-dependent protein kinase.
Biochemical and Physiological Effects
DCNP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DCNP has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DCNP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DCNP has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. DCNP is also relatively easy to synthesize and has a long shelf life. However, DCNP has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on DCNP. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of research is the identification of other enzymes that are inhibited by DCNP and the development of inhibitors for these enzymes. Additionally, DCNP has potential applications in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of DCNP and its potential therapeutic applications.
Conclusion
In conclusion, DCNP is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of PKC and has a wide range of applications in scientific research. DCNP has potential applications in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
Applications De Recherche Scientifique
DCNP has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. DCNP has also been used to study the role of PKC in the regulation of ion channels and neurotransmitter release.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-12(19)13(9-10)20-17(22)16-8-7-15(25-16)11-3-1-2-4-14(11)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUZFOZGZWKOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458857.png)






![N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3458894.png)
![2-[(2,4-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3458904.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3458908.png)
![N-1,3-benzodioxol-5-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3458926.png)
![3-(dimethylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3458933.png)
![5-[(2-methylphenyl)amino]-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3458937.png)